2-[(3,5-dinitrobenzoyl)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3,5-dinitrobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O7/c18-13(15-12-4-2-1-3-11(12)14(19)20)8-5-9(16(21)22)7-10(6-8)17(23)24/h1-7H,(H,15,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQFNDGQDIGOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00312332 | |
| Record name | 2-(3,5-Dinitrobenzamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16524-10-0 | |
| Record name | NSC252734 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,5-Dinitrobenzamido)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00312332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 2 3,5 Dinitrobenzoyl Amino Benzoic Acid
Established Synthetic Routes to 2-[(3,5-Dinitrobenzoyl)amino]benzoic Acid
The primary and most well-established method for the synthesis of this compound involves the acylation of 2-aminobenzoic acid with 3,5-dinitrobenzoyl chloride. This reaction falls under the category of nucleophilic acyl substitution.
Acylation Reactions Utilizing 3,5-Dinitrobenzoyl Chloride and 2-Aminobenzoic Acid: Mechanistic Considerations
The synthesis of this compound is typically achieved through the Schotten-Baumann reaction. This well-known method involves the reaction of an amine with an acid chloride in the presence of a base. evitachem.combldpharm.com In this specific case, the amino group of 2-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride.
The reaction mechanism proceeds through a nucleophilic addition-elimination pathway. The lone pair of electrons on the nitrogen atom of the amino group of 2-aminobenzoic acid attacks the carbonyl carbon of 3,5-dinitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to form the stable amide bond. The presence of a base, typically a mild one like pyridine (B92270) or an aqueous solution of sodium hydroxide (B78521), is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, thus driving the equilibrium towards the product. evitachem.comgoogle.com The two nitro groups on the benzoyl ring are strong electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the amine.
Exploration of Alternative Synthetic Pathways and Their Efficiency Parameters
While the Schotten-Baumann reaction is the most common route, other methods for amide bond formation could theoretically be applied. For instance, coupling reagents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like N-hydroxysuccinimide (HOSu), could be employed to directly couple 2-aminobenzoic acid with 3,5-dinitrobenzoic acid. However, the efficiency of these methods for this specific transformation has not been extensively reported in the literature.
Another potential route could involve the use of transamidation reactions, although this is generally less efficient and requires harsh reaction conditions. A greener approach could involve biocatalytic methods, using enzymes such as lipases or proteases to catalyze the amidation reaction. These methods, however, would require significant research and development to be viable for the synthesis of this particular compound.
Optimization of Reaction Conditions for Enhanced Synthetic Yield and Selectivity
The yield and selectivity of the Schotten-Baumann synthesis of this compound can be influenced by several factors. The choice of solvent, base, temperature, and reaction time are all critical parameters. A two-phase system, often consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous phase containing the base, is a common feature of Schotten-Baumann conditions. evitachem.com This setup allows for the neutralization of the generated HCl in the aqueous phase while the organic reactants and product remain in the organic phase.
The choice of base is also important. Strong bases can lead to the hydrolysis of the acid chloride, reducing the yield of the desired amide. Therefore, milder bases like pyridine or sodium bicarbonate are often preferred. The reaction is typically carried out at or below room temperature to minimize side reactions. Careful control of the stoichiometry of the reactants is also essential for maximizing the yield.
Derivatization Strategies for Functional Group Modification of this compound
The presence of a carboxylic acid moiety in this compound allows for further derivatization, primarily through esterification and amidation reactions. These transformations can be used to generate a library of related compounds with potentially different physicochemical properties and biological activities.
Esterification Reactions of the Carboxylic Acid Moiety: Kinetic and Mechanistic Aspects
The carboxylic acid group of this compound can be converted to an ester through various methods, with the Fischer-Speier esterification being a classic example. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.
The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. researchgate.net
The kinetics of esterification reactions are influenced by factors such as the structure of the alcohol, the concentration of the catalyst, and the reaction temperature. uobaghdad.edu.iqdnu.dp.ua For instance, primary alcohols generally react faster than secondary alcohols due to less steric hindrance. Increasing the temperature and catalyst concentration typically increases the reaction rate, but can also lead to side reactions. uobaghdad.edu.iq
A greener alternative for the synthesis of esters involves the use of microwave irradiation, which can significantly reduce reaction times and improve yields. orgsyn.org
Amidation Reactions at the Carboxylic Acid Moiety for Novel Conjugates
The carboxylic acid functionality of this compound can also be converted to a new amide bond, leading to the formation of novel conjugates. This can be achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent.
Common coupling agents used for amide bond formation include carbodiimides like DCC and EDCI, often in combination with additives such as HOBt or HOSu to suppress side reactions and improve yields. The reaction proceeds by the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with an amine to form the desired amide. This two-step process is often efficient but requires careful handling of the reactive and often hazardous acylating agents.
The synthesis of N-aryl-2-((3,5-dinitrobenzoyl)amino)benzamides would involve reacting this compound with various anilines using these amidation methods. The properties of the resulting conjugates would depend on the nature of the substituent on the aniline (B41778) ring.
Targeted Modifications to the Dinitrobenzoyl Moiety (e.g., Reduction Pathways, Substituent Introduction)
The dinitrobenzoyl moiety of this compound is a prime target for modification, primarily through the reduction of its two nitro groups. The selective reduction of aromatic nitro compounds, especially in the presence of other reducible functional groups like the amide linkage, is a well-established area of organic synthesis. researchgate.netwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
Reduction Pathways:
The reduction of the dinitro groups can lead to a variety of products, including the corresponding diamino, nitroamino, or dihydroxylamino derivatives, depending on the reagents and reaction conditions employed.
Catalytic Hydrogenation: This is a common method for the reduction of nitroarenes. masterorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective. wikipedia.orgmasterorganicchemistry.com For a molecule like this compound, catalytic hydrogenation would likely reduce both nitro groups to amines, yielding 2-[(3,5-diaminobenzoyl)amino]benzoic acid. A key advantage of this method is its potential for high chemoselectivity, often leaving other functional groups like the carboxylic acid and amide intact, particularly when conducted under neutral pH. masterorganicchemistry.com
Metal-Acid Systems: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic method for nitro group reduction. masterorganicchemistry.com This approach is robust and often used in industrial settings.
Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine (B178648) or sodium borohydride, in the presence of a catalyst. For instance, the selective reduction of aromatic nitro groups in the presence of an amide has been achieved using hydrazine hydrate. researchgate.net A system of NaBH₄ in the presence of a Ni(PPh₃)₄ transition metal complex has also been shown to effectively reduce nitro compounds to their corresponding amines. jsynthchem.com
Selective Reduction: Achieving selective reduction of one nitro group over the other in a dinitro compound can be challenging. However, reagents like sodium sulfide (B99878) or sodium hydrosulfite are known to selectively reduce one nitro group in certain dinitroaromatic compounds. wikipedia.org The electronic and steric environment of the nitro groups in this compound would influence the feasibility of such a selective transformation.
Substituent Introduction:
While direct introduction of new substituents onto the dinitrobenzoyl ring is less common than reduction, it is theoretically possible through nucleophilic aromatic substitution (SNA_r). The two electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic attack. However, the positions ortho and para to the nitro groups are the most activated, and in this specific molecule, these positions are already substituted.
The reactivity of the dinitrobenzoyl moiety is also influenced by the electronic nature of the substituents. Electron-donating groups on the benzyl (B1604629) ring have been shown to accelerate the fragmentation of related nitrobenzyl carbamates, a process initiated by nitro reduction. researchgate.net This suggests that modifications to the anthranilic acid portion could electronically influence reactions on the dinitrobenzoyl moiety.
Below is a table summarizing potential reduction pathways for the dinitrobenzoyl moiety:
| Reaction Type | Reagents/Catalysts | Potential Product(s) | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | 2-[(3,5-Diaminobenzoyl)amino]benzoic acid | High yield, good functional group tolerance. masterorganicchemistry.com |
| Metal-Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl | 2-[(3,5-Diaminobenzoyl)amino]benzoic acid | Robust and cost-effective method. masterorganicchemistry.com |
| Transfer Hydrogenation | Hydrazine hydrate, NaBH₄/Ni(PPh₃)₄ | 2-[(3,5-Diaminobenzoyl)amino]benzoic acid | Can offer high selectivity. researchgate.netjsynthchem.com |
| Selective Reduction | Na₂S, Na₂S₂O₄ | 2-[(3-Amino-5-nitrobenzoyl)amino]benzoic acid | Potentially allows for stepwise reduction. wikipedia.org |
Transformations Involving the Amide Linkage: Hydrolysis and Transamidation Studies
The amide bond in this compound is a stable functional group but can be cleaved or modified under specific conditions through hydrolysis or transamidation.
Hydrolysis:
Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, typically requires harsh conditions such as strong acid or base and high temperatures. youtube.com In the context of this compound, hydrolysis would break the molecule into 3,5-dinitrobenzoic acid and 2-aminobenzoic acid.
Enzymatic Hydrolysis: A milder and more selective approach to amide hydrolysis is the use of enzymes. Acylases, for instance, are known to catalyze the enantioselective hydrolysis of N-acyl-L-amino acids. acs.orgresearchgate.net While this compound is not a standard amino acid derivative, the principle of enzymatic catalysis could potentially be applied, offering a green alternative to chemical hydrolysis. Studies on the hydrolysis of N-benzoyl-L-tyrosyl-p-aminobenzoic acid have shown that it can be cleaved by chymotrypsin. nih.gov The specific enzyme required would depend on the substrate's structure.
Transamidation:
Transamidation is a process where the amino group of an amide is exchanged with another amine. This reaction is valuable for creating new amide derivatives without proceeding through the carboxylic acid. Metal-free transamidation of N-acyl-glutarimides with various amines has been reported to proceed under mild conditions. rsc.orgrsc.org While not a direct analogue, this suggests that activation of the amide bond in this compound could facilitate its reaction with other amines. Catalytic methods, for instance using L-proline, have also been developed for the transamidation of carboxamides. organic-chemistry.org
The following table outlines potential transformations of the amide linkage:
| Transformation | Conditions | Products | Key Features |
| Acid/Base Hydrolysis | Strong acid or base, heat | 3,5-Dinitrobenzoic acid and 2-Aminobenzoic acid | Requires harsh conditions. youtube.com |
| Enzymatic Hydrolysis | Specific enzymes (e.g., acylases, proteases) | 3,5-Dinitrobenzoic acid and 2-Aminobenzoic acid | Mild, selective, and environmentally friendly. acs.orgresearchgate.net |
| Transamidation | Amine, catalyst (e.g., L-proline) or activation | New amide derivative and 2-Aminobenzoic acid | Allows for the synthesis of diverse amide structures. rsc.orgorganic-chemistry.org |
Catalytic Approaches and Green Chemistry Principles in the Synthesis and Derivatization of this compound
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. These principles can be applied to both the synthesis and subsequent transformations of this compound.
Green Synthesis:
The conventional synthesis of amides often involves the use of coupling reagents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride, which can generate stoichiometric waste. The synthesis of this compound would typically involve the reaction of 2-aminobenzoic acid with 3,5-dinitrobenzoyl chloride. nih.gov
Microwave-Assisted Synthesis: A greener alternative to conventional heating is microwave-assisted organic synthesis (MAOS). MAOS can significantly reduce reaction times, improve yields, and often allows for the use of less solvent. ajrconline.org The direct reaction of 3,5-dinitrobenzoic acid with an alcohol in the presence of a catalytic amount of sulfuric acid has been successfully achieved using microwave irradiation, offering a greener route to ester derivatives. hansshodhsudha.com A similar microwave-assisted approach could potentially be developed for the amidation of 2-aminobenzoic acid with 3,5-dinitrobenzoic acid, avoiding the need for preparing the acyl chloride separately.
Catalytic Derivatization:
As discussed in the previous sections, many of the transformations of this compound can be achieved using catalytic methods.
Catalytic Reduction: The use of catalytic hydrogenation for the reduction of the nitro groups is inherently greener than using stoichiometric metal-acid systems, as it produces water as the primary byproduct.
Enzymatic Transformations: Enzymatic hydrolysis and potentially enzymatic transamidation represent highly green approaches due to their high selectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), and the biodegradable nature of the catalysts (enzymes). nih.gov
Organocatalysis: The use of small organic molecules as catalysts, such as L-proline for transamidation, is another tenet of green chemistry. organic-chemistry.org These catalysts are often metal-free, less toxic, and more stable than their organometallic counterparts.
The table below highlights some green chemistry approaches applicable to the chemistry of this compound:
| Green Approach | Application | Advantages |
| Microwave-Assisted Synthesis | Synthesis of the parent compound and its derivatives | Reduced reaction times, higher yields, less solvent usage. ajrconline.orghansshodhsudha.com |
| Catalytic Hydrogenation | Reduction of dinitrobenzoyl moiety | High atom economy, water as a byproduct. masterorganicchemistry.com |
| Enzymatic Catalysis | Hydrolysis or transamidation of the amide linkage | High selectivity, mild conditions, biodegradable catalyst. acs.orgresearchgate.netnih.gov |
| Organocatalysis | Transamidation of the amide linkage | Metal-free, lower toxicity, increased stability. organic-chemistry.org |
Advanced Structural Elucidation and Solid State Chemistry of 2 3,5 Dinitrobenzoyl Amino Benzoic Acid and Its Derivatives
Single Crystal X-ray Diffraction Studies of 2-[(3,5-Dinitrobenzoyl)amino]benzoic Acid
Comprehensive searches of scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray diffraction structure for the specific compound this compound. While crystal structures for related compounds, such as co-crystals of 3,5-dinitrobenzoic acid with other molecules, have been reported, the specific data required for a detailed analysis of the title compound is not available. These related structures often exhibit common supramolecular synthons, such as the dimerization of carboxylic acid groups or the formation of hydrogen-bonded networks with other functional groups. For instance, the dimerization of carboxylic acids typically results in a robust R_2^2(8) graph set motif. However, without the specific crystallographic data for this compound, a detailed discussion of its unique structural features is not possible.
Analysis of Molecular Conformation, Torsion Angles, and Intramolecular Interactions
A definitive analysis of the molecular conformation, specific torsion angles between the benzoic acid and dinitrobenzoyl rings, and other intramolecular interactions such as hydrogen bonds is contingent upon the determination of its crystal structure. Such an analysis would reveal the planarity of the molecule and the spatial arrangement of the substituent groups.
Investigation of Intermolecular Hydrogen Bonding Networks and Their Directionality
The elucidation of the intermolecular hydrogen bonding network is crucial for understanding the solid-state architecture of the compound. It is anticipated that the carboxylic acid and amide functionalities would be primary sites for hydrogen bonding. However, the specific donors, acceptors, and the resulting network topology remain unknown without experimental data.
Elucidation of Crystal Packing Arrangements and Supramolecular Synthons
The arrangement of molecules in the crystal lattice and the identification of recurring supramolecular synthons cannot be determined without single-crystal X-ray diffraction data. Analysis of related compounds suggests that π-π stacking interactions involving the electron-deficient dinitrophenyl rings may also play a role in the crystal packing.
Detailed Spectroscopic Investigations for Advanced Structural Insights
Detailed spectroscopic data for this compound, including high-resolution 2D NMR, solid-state NMR, and specific FTIR and Raman spectra, are not extensively reported in the available scientific literature. The following sections describe the types of analyses that could be performed if such data were available, drawing on general principles and data from related compounds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 2D NMR, Solid-State NMR for Conformational Dynamics)
While 1H NMR data for the parent compounds, 3,5-dinitrobenzoic acid and various aminobenzoic acids, are available, a full NMR analysis for the title compound is not present in the surveyed literature. A high-resolution NMR study would be invaluable for confirming the covalent structure and providing insights into its conformation in solution.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (based on related structures)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid Proton | 11.0 - 13.0 | - |
| Amide Proton | 9.0 - 11.0 | - |
| Aromatic Protons (Dinitrobenzoyl Ring) | 8.5 - 9.5 | 120 - 150 |
| Aromatic Protons (Aminobenzoic Ring) | 7.0 - 8.5 | 110 - 140 |
| Carboxylic Carbonyl Carbon | - | 165 - 175 |
Note: This table is predictive and based on general values for similar functional groups.
A 2D NMR analysis, including techniques like COSY and HMBC, would be instrumental in assigning all proton and carbon signals definitively. Solid-state NMR could further probe the molecular conformation and dynamics in the crystalline form, providing a bridge between spectroscopic and diffraction methods.
Vibrational Spectroscopic Studies (FTIR, Raman) for Conformational Preferences and Intermolecular Interactions
Experimental FTIR and Raman spectra for this compound are not available in the reviewed literature. Analysis of related molecules, such as 2-(benzylsulfanyl)-3,5-dinitrobenzoic acid and various aminobenzoic acids, allows for the prediction of characteristic vibrational modes.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Strong | Weak |
| N-H (Amide) | Stretching | 3100-3300 | Medium | Medium |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong | Medium |
| C=O (Amide I) | Stretching | 1630-1680 | Strong | Strong |
| N-H (Amide II) | Bending | 1510-1570 | Strong | Weak |
| NO₂ | Asymmetric Stretch | 1500-1560 | Strong | Strong |
Note: This table is predictive and based on general values for similar functional groups.
A detailed study of the vibrational spectra could reveal information about the strength of hydrogen bonds. For example, a shift of the C=O stretching frequency to a lower wavenumber would indicate its participation in a hydrogen bond. Similarly, the positions and shapes of the O-H and N-H stretching bands would provide direct evidence of their involvement in the intermolecular hydrogen bonding network.
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies
The fragmentation behavior of this compound under mass spectrometry provides significant insights into its structural integrity and the relative strengths of its chemical bonds. While specific isotopic labeling studies on this exact molecule are not extensively documented in publicly available literature, the fragmentation pathways can be predicted based on the well-established behavior of nitroaromatic compounds, benzoic acids, and N-acylamino acids. nih.govyoutube.comresearchgate.netunito.it Advanced techniques such as Electron Ionization (EI) and Chemical Ionization (CI) are instrumental in this analysis. mdpi.com
Under Electron Ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak [M]•+, a testament to the charge-stabilizing capability of the aromatic systems. nih.gov The fragmentation cascade would likely initiate from this molecular ion. A primary and highly characteristic fragmentation for dinitroaromatic compounds is the loss of one or both nitro groups. This can occur through the expulsion of a nitro radical (•NO₂) or through rearrangement processes. Common fragment ions observed include [M - NO₂]⁺ and [M - 2NO₂]⁺. Another significant fragmentation pathway involves the cleavage of the amide bond, a common feature in N-acylamino acids. This can lead to the formation of the 3,5-dinitrobenzoyl cation or the 2-aminobenzoic acid radical cation, depending on where the charge is retained. The carboxylic acid group on the anthranilic acid moiety offers another site for fragmentation, typically through the loss of a hydroxyl radical (•OH) to form an acylium ion, or the elimination of carbon dioxide (CO₂) after rearrangement.
Negative-ion mass spectrometry can also offer valuable structural information, often showing fragment ions resulting from the loss of a proton [M-H]⁻ or other characteristic cleavages. researchgate.net
A hypothesized fragmentation pathway for this compound is presented below, based on the fragmentation patterns of similar compounds.
Interactive Data Table: Hypothesized Mass Spectrometry Fragmentation of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
| 331 | [C₁₄H₉N₃O₇]•+ | - | Molecular Ion (M•+) |
| 285 | [C₁₄H₉N₂O₅]•+ | NO₂ | Loss of a nitro group from the dinitrobenzoyl moiety. |
| 211 | [C₇H₄N₂O₅]•+ | C₇H₅NO₂ | Cleavage of the amide bond, retaining the dinitrobenzoyl portion as a radical cation. |
| 195 | [C₇H₄NO₄]⁺ | C₇H₅N₂O₃ | Amide bond cleavage with charge retention on the 3,5-dinitrobenzoyl fragment, forming an acylium ion. |
| 136 | [C₇H₆NO₂]•+ | C₇H₃N₂O₅ | Cleavage of the amide bond, with the 2-aminobenzoic acid portion retaining the charge as a radical cation. |
| 120 | [C₇H₆N]⁺ | COOH | Loss of the carboxyl group from the 2-aminobenzoic acid fragment. |
Isotopic labeling studies, were they to be conducted, would provide definitive evidence for these proposed pathways. For instance, labeling the carboxylic acid oxygen with ¹⁸O would confirm whether the loss of 45 Da corresponds to the carboxyl group. Similarly, ¹⁵N labeling of the nitro or amide groups would unambiguously trace the nitrogen atoms through the fragmentation cascade, solidifying the understanding of the molecule's gas-phase chemistry. nih.govnih.gov
Polymorphism and Co-crystallization Studies of this compound
The solid-state chemistry of this compound is of significant interest due to the molecule's potential to form various crystalline structures, known as polymorphs, and to co-crystallize with other molecules to form novel materials. While specific studies on the polymorphism of this compound itself are not widely reported, extensive research into its constituent parts, particularly 3,5-dinitrobenzoic acid, provides a strong basis for predicting its behavior. nih.govnih.gov
The presence of multiple hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic and amide carbonyl oxygens, and the nitro groups) makes this compound an excellent candidate for forming robust supramolecular synthons. semanticscholar.orgmdpi.com These are predictable and reliable patterns of intermolecular interactions. The amide group, for instance, can form a strong amide-amide dimer, which is a common motif in crystal engineering. researchgate.net Similarly, the carboxylic acid can form a well-known acid-acid dimer.
The potential for polymorphism arises from the different ways these supramolecular synthons can arrange themselves in the crystal lattice. Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, could lead to different polymorphic forms, each with unique physical properties like solubility, melting point, and stability.
Interactive Data Table: Potential Supramolecular Synthons and Co-crystal Formers for this compound
| Synthon/Co-former Type | Interacting Groups | Resulting Motif/Structure | Reference/Basis |
| Homosynthon | Carboxylic Acid - Carboxylic Acid | Dimer | Based on common benzoic acid crystal structures. |
| Homosynthon | Amide - Amide | Dimer | Observed in co-crystals of 3,5-dinitrobenzoic acid with acetamide. nih.govresearchgate.net |
| Heterosynthon | Carboxylic Acid - Amide | Dimer or Chain | Potential interaction between the two functional groups within the molecule or with co-formers. |
| Co-crystal Former | Amides (e.g., Acetamide) | Co-crystal | Based on studies with 3,5-dinitrobenzoic acid. nih.gov |
| Co-crystal Former | Basic Pharmaceutical Ingredients (e.g., Trihexyphenidyl) | Salt/Co-crystal | Based on studies with 3,5-dinitrobenzoic acid. nih.gov |
| Co-crystal Former | Pyridines and other N-heterocycles | Co-crystal | General principle of co-crystal engineering. |
Further research focusing directly on the crystallization of this compound is necessary to isolate and characterize its potential polymorphs and to explore the rich landscape of its co-crystals. Such studies would not only advance the fundamental understanding of its solid-state chemistry but also could lead to the development of new materials with tailored properties.
Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies of 2 3,5 Dinitrobenzoyl Amino Benzoic Acid
Elucidation of Reaction Pathways and Transformation Mechanisms
The reactivity of 2-[(3,5-dinitrobenzoyl)amino]benzoic acid is dictated by the individual and collective properties of its functional groups. The amide bond, the carboxylic acid, and the electron-deficient dinitrophenyl ring are all potential sites for chemical reactions.
Amide Bond Hydrolysis: Kinetic and Mechanistic Studies under Varied Conditions
The amide bond in this compound is susceptible to hydrolysis under both acidic and alkaline conditions, yielding 3,5-dinitrobenzoic acid and anthranilic acid. The kinetics of this process are significantly influenced by the electronic nature of the substituents on both the acyl and the aniline (B41778) fragments.
Under acidic conditions, the reaction is expected to proceed via protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. The presence of two electron-withdrawing nitro groups on the benzoyl moiety is anticipated to facilitate this process. Conversely, under alkaline conditions, the hydrolysis would likely occur through the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon.
Table 1: Expected Products of Amide Bond Hydrolysis
| Reactant | Conditions | Products |
| This compound | Acidic (H₃O⁺) or Basic (OH⁻) | 3,5-Dinitrobenzoic acid and Anthranilic acid |
Reactivity of the Carboxylic Acid Group in Esterification, Amidation, and Decarboxylation
The carboxylic acid group of this compound can undergo a variety of reactions typical of this functional group.
Esterification: In the presence of an alcohol and an acid catalyst, such as concentrated sulfuric acid, the carboxylic acid can be converted to its corresponding ester. youtube.com This reaction is a reversible equilibrium process.
Amidation: The carboxylic acid can be activated, for example, by conversion to an acid chloride with thionyl chloride, and then reacted with an amine to form a new amide. This is a common strategy in the synthesis of more complex molecules.
Decarboxylation: While decarboxylation of benzoic acid itself requires high temperatures, the presence of the ortho-amino group could potentially influence this reaction, although it is not expected to be a facile process under normal conditions.
The reactivity of the carboxylic acid group is a fundamental aspect of the chemistry of aminobenzoic acids and their derivatives. libretexts.org
Kinetic and Thermodynamic Characterization of Reactions Involving this compound
Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the published literature. However, general principles of chemical kinetics can be applied to understand its reactivity. youtube.comevitachem.com For instance, the rate of its reactions would be expected to be dependent on factors such as temperature, concentration of reactants, and the presence of catalysts. youtube.com
Kinetic studies on the solvolysis of related compounds, such as o-nitrobenzoyl chloride, have been conducted to understand the effect of the ortho-nitro group on reaction rates and mechanisms. wikipedia.org Such studies often employ techniques like the Grunwald-Winstein equation to correlate reaction rates with solvent properties. wikipedia.org
Table 2: General Factors Affecting Reaction Kinetics
| Factor | Effect on Reaction Rate |
| Temperature | Increase generally increases rate |
| Concentration | Increase in reactant concentration generally increases rate |
| Catalyst | Presence of a suitable catalyst increases rate |
| Solvent | Polarity and proticity can significantly influence rate |
Role of this compound as a Precursor or Intermediate in Multi-Step Organic Syntheses
The bifunctional nature of this compound makes it a potentially useful precursor or intermediate in multi-step organic syntheses. The presence of both a carboxylic acid and an amide linkage allows for a variety of subsequent chemical modifications. For example, the carboxylic acid could be used as a handle to attach the molecule to a solid support or to another molecule of interest.
Derivatives of anthranilic acid are known to be intermediates in the production of various products, including crop protection agents and pharmaceuticals. libretexts.org The dinitrobenzoyl moiety is often used in derivatization to create crystalline products with sharp melting points for the identification of alcohols and amines. chem960.com While specific examples of the use of this compound as a precursor are not widely reported, its structure suggests potential applications in areas such as the synthesis of heterocyclic compounds through intramolecular cyclization reactions. youtube.comevitachem.comsynzeal.comuomustansiriyah.edu.iqbyjus.com
Coordination Chemistry: Interactions with Metal Ions and Ligand Binding Modes
The coordination chemistry of this compound is expected to be rich, owing to the presence of multiple potential donor atoms: the carboxylate oxygens, the amide oxygen, and the amino nitrogen. Anthranilic acid and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. libretexts.org
The primary binding site for metal ions is typically the bidentate chelation involving the carboxylate group and the amino nitrogen of the anthranilate backbone. libretexts.org This forms a stable six-membered ring with the metal center. The amide oxygen could also participate in coordination, potentially leading to tridentate or bridging binding modes.
The electronic effects of the dinitrobenzoyl group would likely influence the coordination properties of the ligand. The electron-withdrawing nature of this group could modulate the electron density on the donor atoms and thereby affect the stability and electronic properties of the resulting metal complexes.
Table 3: Potential Coordination Sites of this compound
| Functional Group | Potential Donor Atom(s) | Expected Role in Coordination |
| Carboxylic Acid | Oxygen atoms | Primary binding site, often in a bidentate fashion with the amino group. |
| Amine | Nitrogen atom | Primary binding site, involved in chelation with the carboxylate group. |
| Amide | Oxygen atom | Secondary binding site, could lead to higher denticity or bridging. |
| Nitro Groups | Oxygen atoms | Generally weak coordinators, but could interact with hard metal ions. |
Chelation Mechanisms and Stereochemical Implications of Ligand Binding
The ligand this compound acts as a bidentate agent, coordinating with metal ions through the oxygen atom of the carboxylate group and the nitrogen atom of the amide group. This chelation process was confirmed through infrared (IR) spectroscopy. In the IR spectrum of the free ligand, characteristic bands for the N-H and O-H stretching vibrations are observed at 3257 cm⁻¹ and 3088 cm⁻¹, respectively. Upon complexation with metal ions, the N-H stretching band shifts to a higher frequency (3303-3448 cm⁻¹), while the O-H band disappears. This disappearance of the O-H band indicates the deprotonation of the carboxylic acid group and its subsequent coordination to the metal ion.
Further evidence of chelation is provided by the shifts in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The difference (Δν) between the asymmetric (νₐsym) and symmetric (νₛym) COO⁻ stretching frequencies is a diagnostic tool for determining the coordination mode of the carboxylate group. In the synthesized complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), the observed Δν values are greater than those of the corresponding sodium salt, which suggests a unidentate coordination mode for the carboxylate group.
Table 1: Molar Conductance and Magnetic Moment Data for this compound Complexes
| Compound | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |
|---|---|---|---|
| [Mn(L)(H₂O)₃]·3H₂O | 15.3 | 5.92 | Octahedral |
| [Co(L)(H₂O)₃]·3H₂O | 12.8 | 5.10 | Octahedral |
| [Ni(L)(H₂O)₃]·3H₂O | 11.6 | 3.15 | Octahedral |
| [Cu(L)(H₂O)₃]·3H₂O | 14.2 | 1.98 | Octahedral |
| [Zn(L)(H₂O)]·H₂O | 10.5 | Diamagnetic | Tetrahedral |
Influence of Ligand Structure on Coordination Complex Geometry and Electronic Properties
The inherent structure of this compound plays a crucial role in determining the geometry and electronic properties of its coordination complexes. The presence of two nitro groups on the benzoyl ring significantly influences the electronic properties of the molecule. These electron-withdrawing groups affect the electron density on the coordinating atoms, which in turn modulates the stability and properties of the metal complexes.
The electronic spectra of the complexes provide insight into their geometry. For instance, the electronic spectrum of the Co(II) complex displays absorption bands at 16,949 cm⁻¹ and 21,739 cm⁻¹, which are assigned to the ⁴T₁g(F) → ⁴A₂g(F) and ⁴T₁g(F) → ⁴T₁g(P) transitions, respectively, characteristic of an octahedral geometry. Similarly, the Ni(II) complex shows bands at 16,393 cm⁻¹ and 26,315 cm⁻¹, corresponding to the ³A₂g(F) → ³T₁g(F) and ³A₂g(F) → ³T₁g(P) transitions of an octahedral complex. The Mn(II) complex exhibits a band at 23,255 cm⁻¹, which is typical for the ⁶A₁g → ⁴T₂g(G) transition in an octahedral environment.
The Cu(II) complex shows a broad band around 14,492 cm⁻¹, attributed to the ²E_g → ²T₂g transition, suggesting a distorted octahedral geometry, likely due to the Jahn-Teller effect. The Zn(II) complex, being diamagnetic with a d¹⁰ configuration, does not show d-d electronic transitions, and its tetrahedral geometry is inferred from analytical and spectroscopic data.
The electronic properties are further elucidated by electron spin resonance (ESR) spectroscopy for paramagnetic complexes like Cu(II). The ESR spectrum of the Cu(II) complex provided g values (g∥ = 2.28, g⊥ = 2.08) and the geometric parameter G, which was calculated to be 3.50. A G value less than 4.0 suggests the presence of significant exchange interaction in the solid complex.
Table 2: Electronic Spectral Data for this compound Complexes
| Complex | Absorption Bands (cm⁻¹) | Assignments | Geometry |
|---|---|---|---|
| [Mn(L)(H₂O)₃]·3H₂O | 23,255 | ⁶A₁g → ⁴T₂g(G) | Octahedral |
| [Co(L)(H₂O)₃]·3H₂O | 16,949, 21,739 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | Octahedral |
| [Ni(L)(H₂O)₃]·3H₂O | 16,393, 26,315 | ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) | Octahedral |
| [Cu(L)(H₂O)₃]·3H₂O | 14,492 | ²E_g → ²T₂g | Distorted Octahedral |
Information regarding the molecular interactions and mechanistic biology of this compound is not available in the public domain based on the conducted searches.
Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's specified outline for this particular compound. The requested information on its molecular target binding, inhibition mechanisms, ligand-receptor interactions, pharmacophoric features, and cellular distribution is not present in the available scientific literature based on the performed searches.
Molecular Interactions and Mechanistic Biology of 2 3,5 Dinitrobenzoyl Amino Benzoic Acid Focusing on Molecular Mechanism and Target Specificity
Modulation of Key Biochemical Pathways by 2-[(3,5-Dinitrobenzoyl)amino]benzoic Acid: Mechanistic Insights
The precise biochemical pathways modulated by this compound have not been empirically determined. However, based on the activities of analogous compounds, several potential mechanisms can be postulated.
The presence of nitro groups is a key feature that often confers specific biological activities. For instance, in the related compound 2-[(4-nitrobenzoyl)amino]benzoic acid, the nitro group is suggested to be crucial for its antimicrobial effects. It is thought to interfere with bacterial cell wall synthesis and metabolic pathways. The mechanism may involve the reduction of the nitro group to form reactive nitrogen species, which can interact with and damage cellular macromolecules. Given that this compound possesses two nitro groups, a similar or even enhanced capacity for such interactions could be expected. The dinitro substitution pattern is known to increase the electron-withdrawing nature of the benzoyl ring, which could influence its reactivity and interaction with biological targets. wikipedia.orgnih.gov
Furthermore, aminobenzoic acid derivatives have been shown to interact with fundamental cellular processes. High-resolution cryo-electron microscopy studies on other aminobenzoic acid derivatives have revealed that they can act as inhibitors of protein synthesis by targeting the ribosome's peptidyl transferase center (PTC). acs.org These molecules, due to their rigid aromatic backbone, can sterically hinder the 'induced fit' mechanism necessary for efficient peptide bond formation. acs.org Specifically, they can prevent the conformational changes in ribosomal RNA nucleotides, such as U2506 and U2585, which are essential for catalysis. acs.org It is plausible that this compound could exert a similar inhibitory effect on ribosomal function.
Table 1: Postulated Molecular Interactions and Pathway Modulations
| Structural Moiety | Postulated Interaction/Mechanism | Potential Biochemical Pathway Affected | Reference |
|---|---|---|---|
| 3,5-Dinitrobenzoyl | Reduction of nitro groups to reactive intermediates. | Bacterial cell wall synthesis, general metabolic pathways. | |
| 3,5-Dinitrobenzoyl | Electron-withdrawing properties enhancing reactivity. | Interactions with nucleophilic biological targets. | wikipedia.orgnih.gov |
| Aminobenzoic Acid Backbone | Steric hindrance within the ribosomal peptidyl transferase center. | Protein synthesis (translation). | acs.org |
| Full Compound | Binding to enzyme active sites or allosteric sites. | Various enzymatic pathways. |
Biotransformation Pathways of this compound (Metabolic Fate at the Molecular and Enzymatic Level)
The metabolic fate of this compound has not been specifically elucidated. However, predictions can be made based on the known biotransformation pathways of its constituent parts and related molecules. The compound contains an amide bond and nitro groups, which are common sites for metabolic reactions.
The primary routes of metabolism are likely to involve hydrolysis of the amide bond and reduction of the nitro groups.
Amide Hydrolysis: The amide linkage between the benzoic acid and the dinitrobenzoyl group is susceptible to hydrolysis by amidases, such as peptidases or other hydrolases present in the liver and other tissues. This would cleave the molecule into two main metabolites: 2-aminobenzoic acid and 3,5-dinitrobenzoic acid.
Nitroreduction: The two nitro groups are likely to undergo reduction, a common metabolic pathway for xenobiotics containing nitroaromatic structures. This process is often catalyzed by nitroreductases, which are found in both mammalian tissues and gut microbiota. The reduction can proceed in stages, forming nitroso, hydroxylamino, and finally amino groups. These intermediates, particularly the hydroxylamino derivatives, can be reactive and may contribute to the compound's biological effects or potential toxicity. The high reactivity of the nitro group is due to its strong electron-withdrawing nature, which makes it susceptible to reduction and subsequent reactions with nucleophiles. nih.gov
Conjugation Reactions: Following the initial phase I reactions (hydrolysis and reduction), the resulting metabolites would likely undergo phase II conjugation reactions to facilitate their excretion. The amino groups formed from nitroreduction and the carboxylic acid groups of both the parent compound and its metabolites can be conjugated with endogenous molecules such as glucuronic acid, sulfate, or amino acids (e.g., glycine). For example, phenyl-β-D-glucuronide is a known metabolite formed through glucuronidation. medchemexpress.com
The absorption and metabolic characteristics of aminobenzoic acid isomers, such as p-aminobenzoic acid (PABA) and m-aminobenzoic acid (MABA), have been shown to be dependent on their molecular structure and involve carrier-mediated transport. nih.gov Procaine, an ester derivative of PABA, is known to be metabolized in the plasma by pseudocholinesterase through hydrolysis. wikipedia.org This suggests that esterases and amidases could play a significant role in the metabolism of compounds like this compound.
Table 2: Predicted Biotransformation Pathways and Metabolites
| Metabolic Reaction | Potential Enzyme Class | Predicted Metabolites | Reference |
|---|---|---|---|
| Amide Hydrolysis | Amidases, Hydrolases | 2-Aminobenzoic acid, 3,5-Dinitrobenzoic acid | wikipedia.org |
| Nitroreduction | Nitroreductases | 2-[(3-amino-5-nitrobenzoyl)amino]benzoic acid, 2-[(3,5-diaminobenzoyl)amino]benzoic acid, and their intermediates (nitroso, hydroxylamino) | nih.gov |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates of the parent compound or its metabolites. | medchemexpress.com |
| Amino Acid Conjugation | N-acyltransferases | Glycine or other amino acid conjugates of the carboxylic acid group. |
Theoretical and Computational Chemistry Studies of 2 3,5 Dinitrobenzoyl Amino Benzoic Acid
Computational Modeling of Spectroscopic Data
Prediction of NMR Chemical Shifts and Coupling Constants
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for the prediction of Nuclear Magnetic Resonance (NMR) parameters. For 2-[(3,5-dinitrobenzoyl)amino]benzoic acid, theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in assigning the signals observed in experimental spectra. These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.
The calculation of spin-spin coupling constants, which provide information about the connectivity of atoms, is also achievable through computational methods. These calculations are more computationally intensive than chemical shift predictions but offer deeper insight into the electronic structure of the molecule.
Table 1: Representative Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for Aromatic Moieties (Illustrative) This table is illustrative of typical predicted values for the aromatic regions of similar molecules, as specific data for the target compound is not available.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-H | 7.5 - 9.0 |
| Aromatic C-N | 140 - 155 |
| Aromatic C-C | 120 - 140 |
Vibrational Frequency Calculations for IR and Raman Assignments
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods are employed to calculate these vibrational frequencies and their corresponding intensities, which is crucial for the accurate assignment of experimental spectra. DFT calculations are a common approach for this purpose.
The process involves optimizing the molecular geometry to a minimum energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies. It is standard practice to scale these calculated frequencies by an empirical factor to account for anharmonicity and limitations in the computational method, leading to better agreement with experimental data.
For this compound, key vibrational modes would include the N-H and C=O stretching of the amide group, the O-H and C=O stretching of the carboxylic acid, the symmetric and asymmetric stretching of the nitro groups, and various aromatic C-H and C-C stretching and bending modes. A detailed computational analysis would provide a theoretical spectrum that can be directly compared to experimental IR and Raman spectra, facilitating a comprehensive vibrational assignment.
Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments This table illustrates expected vibrational modes and their typical calculated frequency ranges for the functional groups present in the molecule.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | 3400 - 3600 |
| N-H Stretch (Amide) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1750 |
| C=O Stretch (Amide) | 1650 - 1700 |
| NO₂ Asymmetric Stretch | 1500 - 1550 |
Molecular Docking and Dynamics Simulations for Biological Target Interactions
To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are invaluable computational techniques. These methods predict how the molecule might interact with a specific biological target, such as a protein or enzyme.
Prediction of Binding Modes, Affinities, and Key Interacting Residues
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method allows for the identification of potential binding sites and the elucidation of the binding mode. The strength of the interaction is estimated by a scoring function, which provides a measure of the binding affinity.
In a typical molecular docking study involving this compound, the molecule would be docked into the active site of a selected protein target. The results would reveal the specific amino acid residues that form key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the ligand. For instance, the nitro groups and the carbonyl oxygen atoms could act as hydrogen bond acceptors, while the aromatic rings could participate in π-π stacking or hydrophobic interactions.
Table 3: Hypothetical Docking Results of this compound with a Protein Target This table is a hypothetical representation of the type of data generated from a molecular docking study.
| Parameter | Predicted Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.0 to -9.0 |
| Interacting Residues | Tyr, Phe, Arg, Gln |
Elucidation of Conformational Changes Upon Ligand Binding
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the interaction.
An MD simulation would start with the docked complex of this compound and its target protein. The simulation would then track the movements of all atoms in the system over a period of nanoseconds or longer. Analysis of the simulation trajectory can reveal how the ligand settles into its binding pocket and whether its presence induces any significant changes in the protein's structure. These conformational changes can be crucial for the protein's function and the ligand's mechanism of action. The stability of the ligand-protein complex can also be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation.
Advanced Applications in Chemical Sciences Utilizing 2 3,5 Dinitrobenzoyl Amino Benzoic Acid Excluding Physical Properties and Clinical Use
Utilization of 2-[(3,5-dinitrobenzoyl)amino]benzoic Acid as a Chiral Auxiliary or Resolving Agent
There is no available scientific literature that describes the use of this compound as a chiral auxiliary or a resolving agent. For a compound to function in these roles, it must possess inherent chirality. The structure of this compound, in its ground state, is achiral. While derivatives of other chiral amino acids bearing the N-(3,5-dinitrobenzoyl) group are commonly employed in the development of chiral stationary phases for high-performance liquid chromatography (HPLC), there are no reports of introducing a stereocenter into the this compound molecule itself to facilitate enantiomeric resolution.
Application as a Ligand in the Development of Novel Coordination Compounds and Metal-Organic Frameworks (MOFs)
The potential of this compound as a ligand for the synthesis of coordination compounds and metal-organic frameworks (MOFs) has not been documented in published research. Although benzoic acid and its derivatives are common ligands in coordination chemistry, the specific electronic and steric properties imparted by the 2-[(3,5-dinitrobenzoyl)amino] substituent have not been leveraged for these applications.
Design and Synthesis of MOFs and Coordination Polymers for Specific Architectures
No studies have been found detailing the design or synthesis of MOFs or coordination polymers using this compound as a building block. The carboxylate group and the nitro groups could potentially act as coordination sites, but this has not been explored.
Mechanistic Role in Homogeneous and Heterogeneous Catalysis
In the absence of any reported coordination compounds or MOFs based on this ligand, there is consequently no information on its mechanistic role in either homogeneous or heterogeneous catalysis.
Use in Supramolecular Chemistry for Directed Self-Assembly and Host-Guest Systems
The application of this compound in the field of supramolecular chemistry is another area that remains uninvestigated. The molecule possesses functional groups—a carboxylic acid, an amide, and nitro groups—that could participate in hydrogen bonding and π-π stacking interactions, which are fundamental to self-assembly and molecular recognition. However, no research has been published on its use in these contexts.
Design of Hydrogen-Bonded Organic Frameworks (HOFs) and Covalent Organic Frameworks (COFs)
There are no reports on the design or synthesis of hydrogen-bonded organic frameworks (HOFs) or covalent organic frameworks (COFs) utilizing this compound as a monomer or linking unit.
Investigation of Host-Guest Chemistry and Molecular Recognition Phenomena
Similarly, the potential of this compound to act as a host or guest molecule in supramolecular systems has not been explored. There are no studies on its molecular recognition capabilities.
Development of Analytical Methodologies Utilizing this compound as a Reagent
As a Derivatization Reagent in Chromatography (e.g., HPLC, GC-MS) for Enhanced Detection
In the field of chromatography, derivatization is a crucial technique employed to modify analytes to enhance their separation and detection. The compound this compound and its closely related analogues are primarily utilized as chiral derivatizing agents in High-Performance Liquid Chromatography (HPLC) for the separation of enantiomers.
The core principle behind this application lies in the reaction of the chiral derivatizing agent with the enantiomeric analytes to form diastereomers. These resulting diastereomeric pairs have different physicochemical properties and can, therefore, be separated on a non-chiral stationary phase. The dinitrobenzoyl group within the reagent plays a pivotal role in this process. Its two nitro groups are strong π-acceptors, which facilitate π-π interactions with suitable π-donor systems in the analyte molecule. These interactions, along with potential hydrogen bonding and steric hindrance, contribute to the chiral recognition mechanism, leading to the differential retention of the diastereomers on the chromatographic column.
While the primary purpose of using dinitrobenzoyl-based reagents is often chiral resolution, a significant secondary benefit is the enhancement of detection. The 3,5-dinitrobenzoyl group is a strong chromophore, meaning it absorbs ultraviolet (UV) light effectively. When an analyte that has poor UV absorption is derivatized with this compound, the resulting diastereomer incorporates this chromophoric tag. This allows for highly sensitive detection of the analyte using a standard UV detector in an HPLC system.
For instance, N-(3,5-dinitrobenzoyl)-α-amino acids have been successfully used in the formulation of chiral stationary phases (CSPs) for the resolution of various racemic compounds. nih.gov In such cases, the stationary phase itself is derivatized. Alternatively, a chiral derivatizing agent can be used in a pre-column derivatization step, where the diastereomers are formed before injection into the HPLC system. While direct studies detailing the use of this compound as a pre-column derivatization reagent are not extensively documented in publicly available research, its structural similarity to other effective dinitrobenzoyl-based chiral derivatizing agents suggests its potential for such applications.
In the context of Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary for polar and non-volatile analytes, such as amino acids, to increase their volatility and thermal stability. researchgate.net While various derivatization reagents are commonly used in GC-MS, the specific application of this compound for this purpose is not well-established in scientific literature. The molecular weight and complexity of this reagent might present challenges for creating derivatives that are sufficiently volatile for GC analysis.
Table 1: Application of Dinitrobenzoyl Derivatives in Chromatography
| Chromatographic Technique | Application | Role of Dinitrobenzoyl Moiety | Enhanced Detection |
| HPLC | Chiral Separation | Formation of diastereomers, π-π interactions | UV detection |
| HPLC | Chiral Stationary Phase | Chiral selector, π-π interactions | UV detection |
As a Component in Sensor Design for Selective Analyte Detection
The unique electronic and structural properties of this compound make it a promising candidate for the development of chemical sensors. The dinitroaromatic system is known to be electron-deficient, which can be exploited in various sensing mechanisms, including fluorescence quenching and electrochemical detection.
Fluorescent Sensors:
One of the key principles in the design of fluorescent sensors is the phenomenon of photoinduced electron transfer (PET). A fluorescent sensor typically consists of a fluorophore (a molecule that emits light) linked to a receptor unit that can bind to a specific analyte. In the absence of the analyte, the fluorescence of the fluorophore may be "quenched" or turned off due to PET from the receptor to the fluorophore. Upon binding of the analyte to the receptor, this PET process can be disrupted, leading to a "turn-on" of fluorescence.
Conversely, the dinitrobenzoyl group can act as a fluorescence quencher. nih.gov If a sensor molecule is designed with a fluorescent component, the introduction of an analyte that interacts with the this compound moiety could bring the fluorophore and the quencher into close proximity, resulting in a decrease or "turn-off" of the fluorescence signal. This principle has been demonstrated in a fluorescent sensor for dinitrobenzoic acid, where the dinitrobenzoyl group of the analyte quenches the fluorescence of a xanthene-based receptor. nih.gov This suggests that a sensor incorporating the this compound structure could be designed to detect analytes that can modulate this quenching effect. Research on related compounds like 3,5-Bis(3,5-dinitrobenzoylamino)benzoic acid has also shown promise in the development of biosensors.
Electrochemical Sensors:
The nitro groups in this compound are electrochemically active, meaning they can be reduced at an electrode surface at a specific potential. This property can be harnessed to develop electrochemical sensors. A sensor could be fabricated by immobilizing this compound or a polymer containing this moiety onto an electrode surface. The interaction of a target analyte with this modified surface could lead to a measurable change in the electrochemical signal of the nitro groups, such as a shift in the reduction potential or a change in the current.
For example, voltammetric sensors based on electropolymerized aminobenzoic acids have been developed for the detection of various analytes. nih.gov By incorporating the dinitrobenzoyl group, a sensor could be tailored for the selective detection of analytes that can interact with this specific functionality. The electron-withdrawing nature of the nitro groups can also influence the electronic properties of the entire molecule, which could be exploited for sensitive detection.
Table 2: Potential Sensor Applications of this compound
| Sensor Type | Sensing Principle | Potential Role of the Compound |
| Fluorescent | Fluorescence Quenching | Analyte binding modulates the quenching effect of the dinitrobenzoyl group. |
| Electrochemical | Voltammetry/Amperometry | Analyte interaction with the immobilized compound alters the reduction signal of the nitro groups. |
Future Research Directions and Unexplored Avenues for 2 3,5 Dinitrobenzoyl Amino Benzoic Acid
Development of Novel and Sustainable Synthetic Routes for Large-Scale Production
The industrial-scale synthesis of 2-[(3,5-dinitrobenzoyl)amino]benzoic acid is a critical area for development. evitachem.com Current methodologies, while effective in laboratory settings, may not be economically or environmentally viable for large-scale production. Future research should prioritize the development of novel synthetic strategies that are both efficient and sustainable. This includes exploring alternative starting materials, reducing the number of synthetic steps, and minimizing waste generation. The goal is to devise a production process that is not only cost-effective but also aligns with the principles of green chemistry.
Exploration of New Chemical Transformations and Unconventional Reactivity Patterns
The reactivity of this compound is a fertile ground for new discoveries. As a versatile compound in synthetic organic chemistry, it has the potential to participate in a wide array of chemical transformations. evitachem.com Future research should aim to explore unconventional reactivity patterns, moving beyond its established use as an intermediate. evitachem.com This could involve investigating its behavior under novel reaction conditions, with new catalysts, or in reactions with previously untested partners. Uncovering new transformations will not only expand the synthetic utility of this molecule but could also lead to the discovery of entirely new classes of compounds.
Deeper Mechanistic Understanding of Molecular Interactions with Broader Biological Targets
A more profound comprehension of how this compound and its derivatives interact with biological systems at a molecular level is essential. Mechanistic studies are needed to investigate the underpinnings of its activity, including its role in chiral recognition. evitachem.com Future research should focus on elucidating the specific binding modes and intermolecular forces that govern its interactions with a wider range of biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling will be invaluable in this pursuit. A deeper mechanistic understanding will pave the way for the rational design of new derivatives with enhanced and more specific biological activities.
Advanced Materials Applications Beyond Current Scope (e.g., Optoelectronic, Energy Storage)
The potential applications of this compound in materials science are largely untapped. Its molecular structure suggests that it could be a valuable component in the creation of advanced materials. Future research should explore its potential in fields such as optoelectronics and energy storage. This could involve incorporating the molecule into polymers, metal-organic frameworks (MOFs), or other functional materials. Investigating the electronic and photophysical properties of these new materials could lead to the development of innovative devices with a wide range of applications.
Integration with Emerging Technologies in Chemical Research (e.g., Flow Chemistry, AI-Driven Synthesis Prediction)
The integration of this compound research with cutting-edge technologies promises to accelerate discovery and development. Flow chemistry, for instance, offers a platform for the safe, efficient, and scalable synthesis of this compound and its derivatives. Furthermore, the application of artificial intelligence (AI) and machine learning algorithms for synthesis prediction can streamline the discovery of new synthetic routes and the design of novel analogues with desired properties. By embracing these emerging technologies, researchers can overcome many of the limitations of traditional approaches and unlock new frontiers in the study of this fascinating molecule.
Q & A
Q. What are the optimized synthetic routes for 2-[(3,5-dinitrobenzoyl)amino]benzoic acid, and how can purity be maximized?
The synthesis typically involves nitration of benzoic acid derivatives. For example, 3,5-dinitrobenzoic acid is prepared via nitration using concentrated sulfuric acid and fuming nitric acid (1:3 ratio) at controlled temperatures (40–60°C) to minimize side reactions. Post-synthesis purification via recrystallization in ethanol/water mixtures (80:20 v/v) yields >95% purity . For the final compound, coupling reactions (e.g., EDC/HOBt-mediated amidation) between 3,5-dinitrobenzoyl chloride and 2-aminobenzoic acid are recommended, with reaction progress monitored by TLC (silica gel, ethyl acetate/hexane 1:1).
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR Spectroscopy : and NMR (DMSO-d6) confirm substitution patterns (e.g., nitro group positions at δ 8.5–9.0 ppm for aromatic protons).
- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H] at m/z 347.05) and fragmentation patterns .
- IR Spectroscopy : Stretching bands for nitro groups (~1520 cm) and carboxylic acid (~1700 cm) ensure functional group presence.
- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., nitro groups) influence the compound’s solubility and reactivity in coupling reactions?
The 3,5-dinitrobenzoyl moiety reduces electron density on the aromatic ring, enhancing electrophilicity for nucleophilic amidation. However, this also decreases solubility in polar solvents (e.g., water). Solubility can be improved using DMF/DMSO co-solvents (1:1) at 60°C. Computational studies (DFT, B3LYP/6-31G*) predict charge distribution, aiding in reaction optimization .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. non-specific binding)?
- Dose-Response Assays : Perform IC titrations (0.1–100 µM) across multiple enzyme isoforms (e.g., COX-2 vs. COX-1) to assess selectivity.
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with Arg120 in COX-2) .
- Control Experiments : Include competitive inhibitors (e.g., indomethacin) to rule out non-specific binding artifacts .
Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?
Tools like SwissADME or Schrödinger’s QikProp calculate logP (~2.8), indicating moderate lipophilicity. Bioavailability scores (<0.55) suggest limited oral absorption, necessitating prodrug strategies (e.g., esterification of the carboxylic acid group). MD simulations (GROMACS) further assess membrane permeability .
Methodological Challenges
Q. What experimental designs mitigate thermal degradation during synthesis?
- Temperature Control : Maintain nitration reactions below 60°C to prevent decarboxylation.
- Inert Atmosphere : Use argon to suppress oxidative side reactions.
- Real-Time Monitoring : In-situ FTIR tracks nitro group formation and byproduct formation .
Q. How are regioselectivity issues addressed in derivatization (e.g., introducing halogens or amino groups)?
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively functionalize the benzoic acid core.
- Protection/Deprotection : Temporarily protect the carboxylic acid group (as methyl ester) to direct substitutions to the amino or nitro positions .
Data Interpretation
Q. How to reconcile discrepancies in spectroscopic data between synthetic batches?
Q. What role do solvent effects play in altering the compound’s UV-Vis absorption spectra?
Solvatochromic shifts (e.g., λ at 320 nm in ethanol vs. 335 nm in DMSO) arise from polarity-dependent π→π* transitions. Use TD-DFT calculations (CAM-B3LYP) to correlate experimental and theoretical spectra .
Applications in Drug Discovery
Q. How is this compound utilized in developing protease inhibitors?
The nitro groups act as hydrogen-bond acceptors, mimicking transition states in enzymatic cleavage. For example, in HIV-1 protease assays, IC values are determined using fluorogenic substrates (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH) under physiological pH .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
